

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(3-Chloropropyl)pyrrolidine

Cat. No.: B1588886

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **1-(3-Chloropropyl)pyrrolidine**, a key building block in organic synthesis and pharmaceutical development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support your research and development endeavors.

Core Molecular and Physical Properties

1-(3-Chloropropyl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring N-substituted with a 3-chloropropyl group. Understanding its basic properties is the foundation for its effective use in synthesis and drug design.

Molecular Formula and Weight

The chemical formula for **1-(3-Chloropropyl)pyrrolidine** is C7H14ClN^{[1][2][3]}. Its molecular weight is 147.65 g/mol ^{[1][2][3]}. The hydrochloride salt form, **1-(3-Chloropropyl)pyrrolidine** Hydrochloride, has the molecular formula C7H15Cl2N and a molecular weight of 184.10 g/mol ^[4].

Physicochemical Data

A summary of key physicochemical properties is presented in the table below. These parameters are critical for designing reaction conditions, purification procedures, and formulation strategies.

Property	Value	Source
CAS Number	39743-20-9	[1]
Molecular Formula	C7H14CIN	[1] [2] [3]
Molecular Weight	147.65 g/mol	[1] [2] [3]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	88-89 °C at 22 Torr	[2]
Density	1.016 ± 0.06 g/cm³ (Predicted)	[2]
Storage	Sealed in dry, store in freezer, under -20°C	[2] [5]

Synthesis and Purification

The synthesis of **1-(3-Chloropropyl)pyrrolidine** is a critical process for ensuring high purity and yield, which are paramount for its use in pharmaceutical applications.

Synthetic Pathway: Nucleophilic Substitution

The most common and straightforward synthesis of **1-(3-Chloropropyl)pyrrolidine** involves the nucleophilic substitution reaction between pyrrolidine and a suitable 3-carbon electrophile bearing a chlorine atom and a good leaving group. A widely used reagent for this purpose is 1-bromo-3-chloropropane.

The pyrrolidine acts as the nucleophile, attacking the carbon atom attached to the bromine. Bromine is a better leaving group than chlorine, allowing for selective displacement. An excess of pyrrolidine is often used to act as both the nucleophile and the base to neutralize the HBr formed during the reaction.

Below is a diagram illustrating the synthetic workflow.



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Caption: Synthetic workflow for **1-(3-Chloropropyl)pyrrolidine**.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures and provides a self-validating system for the synthesis of high-purity **1-(3-Chloropropyl)pyrrolidine**[\[2\]](#).

Materials:

- 1-Bromo-3-chloropropane (1.18 mol)
- Pyrrolidine (2.36 mol)
- Diethyl ether (anhydrous)
- 10% Hydrochloric acid (ice-cold)
- 20% Sodium hydroxide (ice-cold)
- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3-chloropropane in diethyl ether. Cool the solution to 0°C using an ice bath.
- Nucleophilic Addition: Slowly add pyrrolidine to the cooled solution. The use of two equivalents of pyrrolidine serves to drive the reaction to completion and to neutralize the hydrobromic acid byproduct, forming pyrrolidinium bromide.
- Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. The formation of a white solid (pyrrolidinium bromide) indicates the reaction is proceeding.
- Initial Workup: Filter the reaction mixture to remove the solid pyrrolidinium bromide.

- Acid-Base Extraction: Transfer the filtrate to a separatory funnel and add ice-cold 10% hydrochloric acid. This step protonates the desired product and any unreacted pyrrolidine, transferring them to the aqueous layer. Discard the ether layer.
- Basification and Extraction: Cool the aqueous layer with an ice bath and slowly add 20% sodium hydroxide solution until the solution is strongly alkaline. This deprotonates the product, making it soluble in organic solvents. Extract the aqueous layer multiple times with diethyl ether.
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the ether.
- Purification: Purify the crude product by vacuum distillation (e.g., at 95 °C/30 mmHg) to obtain **1-(3-chloropropyl)pyrrolidine** as a pale yellow liquid[2].

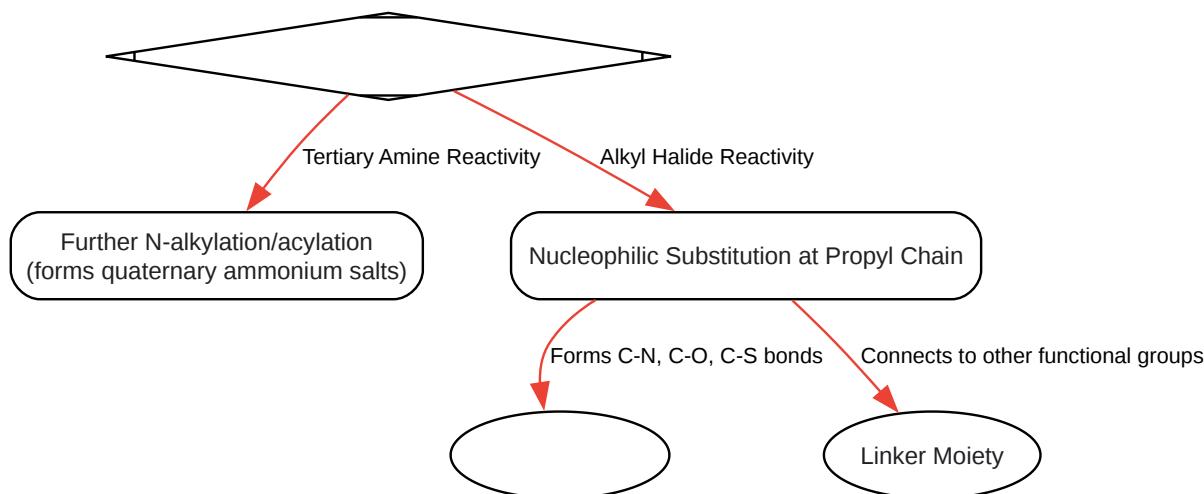
Chemical Reactivity and Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to explore three-dimensional space, contribute to stereochemistry, and its basic nitrogen atom which can form key interactions with biological targets[6][7]. **1-(3-Chloropropyl)pyrrolidine** serves as a versatile intermediate for introducing this valuable moiety into larger molecules.

Reactivity Profile

The reactivity of **1-(3-chloropropyl)pyrrolidine** is dominated by two primary sites:

- The Pyrrolidine Nitrogen: As a secondary amine, the nitrogen atom is basic and nucleophilic, allowing for further functionalization, although in this N-substituted form, it is a tertiary amine[6].
- The Terminal Chlorine: The chlorine atom on the propyl chain is susceptible to nucleophilic substitution, making it an excellent handle for attaching the entire 1-(propyl)pyrrolidine fragment to other molecules.



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Caption: Reactivity profile of **1-(3-Chloropropyl)pyrrolidine**.

Role in Pharmaceutical Synthesis

The pyrrolidine moiety is a core structure in numerous biologically active compounds, including antiviral, anticancer, and central nervous system-targeting agents^{[8][9]}. **1-(3-Chloropropyl)pyrrolidine** is a key building block for introducing the N-propylpyrrolidine group. For instance, its analog, 1-(3-Aminopropyl)pyrrolidine, is a crucial intermediate in the synthesis of drugs targeting neurological disorders^[10]. The 3-chloropropyl chain provides a flexible linker of optimal length for positioning the pyrrolidine ring within a binding pocket of a target protein.

The synthesis of various pharmacologically active compounds often involves the reaction of **1-(3-chloropropyl)pyrrolidine** with nucleophiles such as amines, phenols, or thiols present on a core molecular scaffold. This alkylation reaction is a robust and widely used method in medicinal chemistry.

Safety and Handling

Proper handling of **1-(3-Chloropropyl)pyrrolidine** and its hydrochloride salt is essential due to their potential hazards.

Hazard Identification

- **1-(3-Chloropropyl)pyrrolidine:** For research use only and not intended for diagnostic or therapeutic use[\[1\]](#).
- **1-(3-Chloropropyl)pyrrolidine Hydrochloride:** This salt form is classified as toxic if swallowed and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction[\[4\]](#)[\[11\]](#).

Recommended Handling Procedures

- Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood[\[12\]](#). Use explosion-proof equipment and non-sparking tools[\[13\]](#)[\[14\]](#).
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[\[12\]](#)[\[14\]](#).
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[\[12\]](#). It is recommended to store in a freezer under -20°C for long-term stability[\[2\]](#)[\[5\]](#). Keep away from incompatible materials and sources of ignition[\[13\]](#).
- Spill and Disposal: In case of a spill, absorb with inert material and place in a suitable chemical waste container. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[\[13\]](#).

Conclusion

1-(3-Chloropropyl)pyrrolidine is a valuable and versatile reagent in organic synthesis and drug discovery. Its well-defined molecular and physical properties, coupled with a straightforward synthetic route, make it an accessible building block for researchers. The reactivity of its terminal chloro group allows for the strategic incorporation of the pharmacologically significant N-propylpyrrolidine moiety into a wide range of molecular architectures. Adherence to strict safety and handling protocols is crucial for its safe and effective utilization in the laboratory. This guide provides the foundational knowledge and practical insights necessary for leveraging this compound in the pursuit of novel therapeutics and chemical entities.

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